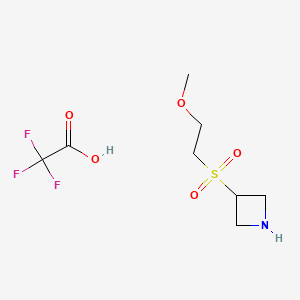
3-(2-Methoxyethanesulfonyl)azetidine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the reductive amination of 4-fluoro-benzaldehyde with 3-azetidine carboxylic acid .
Industrial Production Methods: the general principles of azetidine synthesis, such as the use of ring strain to drive reactions and the stability of the azetidine ring, suggest that scalable methods could be developed based on existing synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than related compounds like aziridines .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include strong acids and bases, oxidizing agents, and reducing agents. For example, the deprotection of azetidine-containing macrocycles often requires strongly acidic conditions, such as a mixture of trifluoroacetic acid, triisopropylsilane, and dichloromethane .
Major Products: The major products formed from the reactions of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid depend on the specific reaction conditions. For instance, oxidation reactions may yield sulfonyl derivatives, while reduction reactions could produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid has several applications in scientific research. In organic synthesis, it is used as a building block for the construction of more complex molecules . In medicinal chemistry, azetidines are explored for their potential as amino acid surrogates and their use in peptidomimetic and nucleic acid chemistry . Additionally, azetidines have applications in drug discovery, polymerization, and as chiral templates .
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid involves its reactivity due to ring strain. The azetidine ring can undergo nucleophilic addition reactions, leading to the formation of various products depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid include other azetidines and aziridines. For example, 3-(2-fluoroethyl)azetidine and methyl 3-(2-oxopropyl)azetidine-3-carboxylate are structurally related compounds .
Uniqueness: The presence of the methoxyethanesulfonyl group and the trifluoroacetic acid moiety makes it particularly interesting for synthetic and medicinal chemistry applications .
Propiedades
Fórmula molecular |
C8H14F3NO5S |
|---|---|
Peso molecular |
293.26 g/mol |
Nombre IUPAC |
3-(2-methoxyethylsulfonyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO3S.C2HF3O2/c1-10-2-3-11(8,9)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,2-5H2,1H3;(H,6,7) |
Clave InChI |
FZLFGWKGYJNPNT-UHFFFAOYSA-N |
SMILES canónico |
COCCS(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




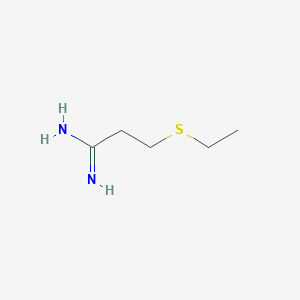
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

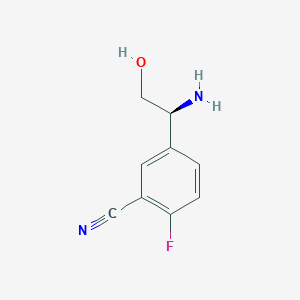
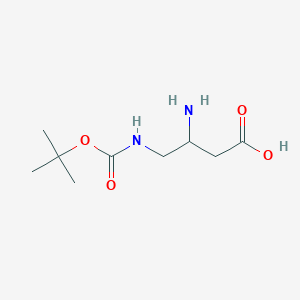
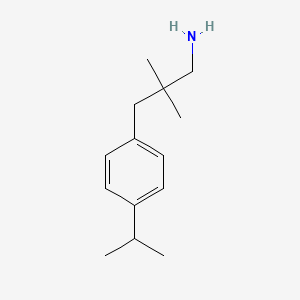
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)



